2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine
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Overview
Description
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of 1,2,4-triazolo[1,5-a]pyridines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is performed under microwave conditions, which significantly reduces the reaction time and enhances the yield.
Another method involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This protocol is efficient and convenient, featuring readily available starting materials and good functional group tolerance.
Industrial Production Methods
Industrial production methods for 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine are not extensively documented in the literature. the scalability of the microwave-mediated synthesis and the palladium-catalyzed tandem reactions suggest that these methods could be adapted for large-scale production with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating inflammatory and hyperproliferative diseases.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyrimidine
- 1,2,4-Triazolo[1,5-a]quinoline
Uniqueness
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to act as a multi-target inhibitor (e.g., JAK1, JAK2, RORγt) makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-4-2-6-16-11(9)14-10(15-16)8-3-1-5-13-7-8/h1-7H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEOMDSWOCBTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=CC=C(C3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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